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molecular formula C12H13NO B182806 4-(1h-Indol-3-yl)butan-2-one CAS No. 5541-89-9

4-(1h-Indol-3-yl)butan-2-one

Cat. No. B182806
M. Wt: 187.24 g/mol
InChI Key: ZJCUUXGLZWBCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053442B2

Procedure details

To a solution of 4-(1H-indol-3-yl)-butan-2-one (1.0 g, 5.3 mmol) in methanol (20 mL is added ammonium acetate (4.45 g, 57.73 mmol) and sodium cyanoborohydride (0.37 g, 5.9 mmol) at room temperature. The resulting mixture is allowed to stir for 64 hours at the same temperature. The reaction mixture is quenched by addition of 1 N hydrochloric acid and adjusted to pH ˜2. The mixture is concentrated and extracted with dichloromethane (50 mL). Then the aqueous phase is adjusted to pH ˜12 using 4 N aqueous sodium hydroxide and extracted with dichloromethane (3×50 mL). The combined organic phases are dried with sodium sulfate and concentrated in vacuo. The resulting residue is subjected to flash column chromatography (5%-30% methanol in dichloromethane) to afford 3-(1H-indol-3-yl)-1-methyl-propylamine (622 mg, 62%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][C:12](=O)[CH3:13])=[CH:2]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+]>CO>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][CH:12]([NH2:21])[CH3:13])=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCC(C)=O
Name
Quantity
4.45 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.37 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 64 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by addition of 1 N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 622 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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